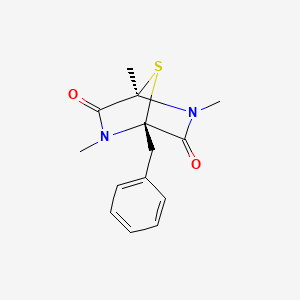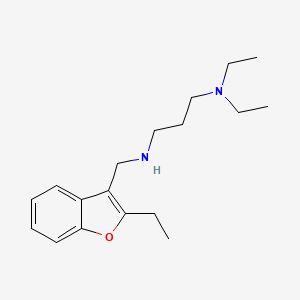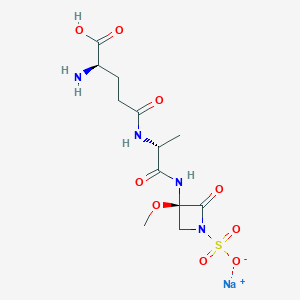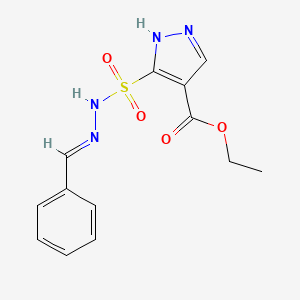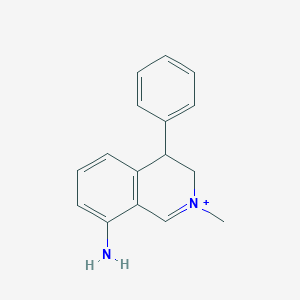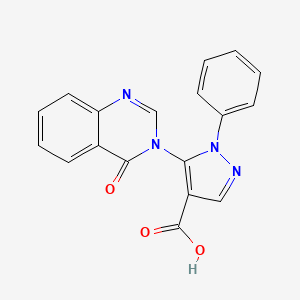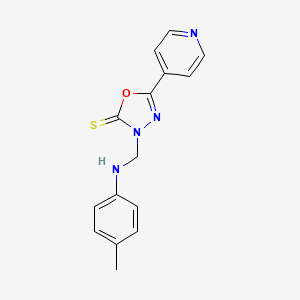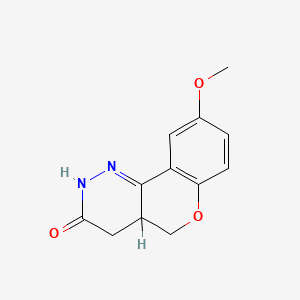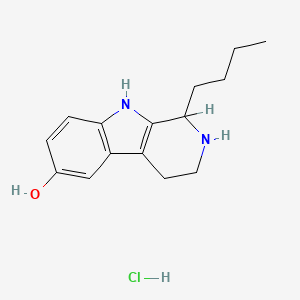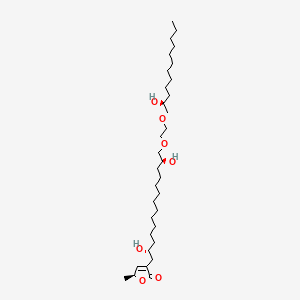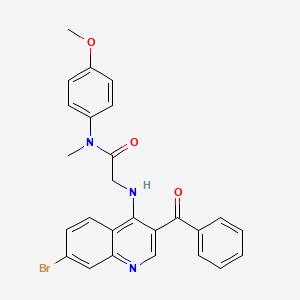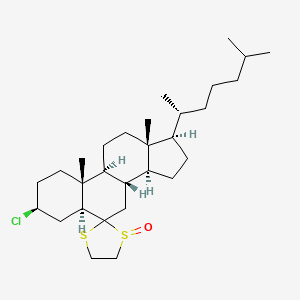
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane is a complex organic compound with a unique structure that includes chlorine, ethylene, sulfinyl, and thio groups attached to a cholestane backbone
Preparation Methods
The synthesis of 3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the cholestane backbone: This can be achieved through various organic synthesis techniques, including the use of Grignard reagents and other organometallic compounds.
Introduction of the chlorine atom: Chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride, are employed to introduce the chlorine atom at the desired position.
Addition of the ethylene group: This step may involve the use of ethylene gas or ethylene derivatives under specific reaction conditions.
Incorporation of the sulfinyl and thio groups: These functional groups can be introduced through oxidation and substitution reactions, using reagents such as sulfur dioxide and thiols.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can undergo reduction reactions, particularly at the sulfinyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure selective reactions. Major products formed from these reactions depend on the specific reagents and conditions used but may include sulfone derivatives, reduced thio compounds, and various substituted cholestane derivatives.
Scientific Research Applications
3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane has several scientific research applications:
Chemistry: It serves as a model compound for studying complex organic reactions and mechanisms, particularly those involving multiple functional groups.
Biology: The compound can be used in studies of cellular processes and interactions, especially those involving sulfur-containing compounds.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane exerts its effects involves interactions with various molecular targets and pathways. The sulfinyl and thio groups are known to participate in redox reactions, which can influence cellular oxidative stress and signaling pathways. The chlorine atom may also play a role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar compounds to 3-beta-Chloro-6,6-ethylene-alpha-sulfinyl-beta-thio-5-alpha-cholestane include other cholestane derivatives with different functional groups. These compounds may include:
This compound analogs: Compounds with variations in the position or type of functional groups.
Cholestane derivatives: Compounds with different substituents on the cholestane backbone, such as hydroxyl or amino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
133331-35-8 |
|---|---|
Molecular Formula |
C29H49ClOS2 |
Molecular Weight |
513.3 g/mol |
IUPAC Name |
(3S,5S,8S,9S,10R,13R,14S,17R)-3-chloro-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]spiro[1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-6,2'-1,3-dithiolane] 1'-oxide |
InChI |
InChI=1S/C29H49ClOS2/c1-19(2)7-6-8-20(3)23-9-10-24-22-18-29(32-15-16-33(29)31)26-17-21(30)11-13-28(26,5)25(22)12-14-27(23,24)4/h19-26H,6-18H2,1-5H3/t20-,21+,22+,23-,24+,25+,26+,27-,28-,29?,33?/m1/s1 |
InChI Key |
FZSUDEVBYNBGFN-LVFTYFEDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4([C@@H]5[C@@]3(CC[C@@H](C5)Cl)C)SCCS4=O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4(C5C3(CCC(C5)Cl)C)SCCS4=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


